Technical Monograph: 4-(Azepan-1-yl)benzonitrile
Technical Monograph: 4-(Azepan-1-yl)benzonitrile
Molecular Architecture, Synthetic Protocols, and Pharmacological Utility
Executive Summary & Structural Analysis[1][2]
4-(Azepan-1-yl)benzonitrile (CAS: 162377-67-5) represents a distinct structural motif in medicinal chemistry, bridging the gap between standard piperidine-based scaffolds and more sterically demanding heterocycles. This molecule features a push-pull electronic system : the azepane nitrogen acts as a strong electron donor (
Conformational Dynamics: The Azepane Advantage
Unlike the rigid chair conformation of piperidine (6-membered ring), the 7-membered azepane ring exists in a dynamic equilibrium of conformations, predominantly the twist-chair and twist-boat forms.
-
Steric Occlusion: The increased ring size creates a larger hydrophobic volume compared to piperidine. This allows the molecule to occupy unique sub-pockets in target proteins (e.g., GPCRs or Kinases) that are inaccessible to smaller rings.
-
Entropic Penalty: The flexibility of the azepane ring often results in a higher entropic penalty upon binding, which must be offset by enthalpic gains (specific hydrophobic interactions).
Physiochemical Profile
The following data summarizes the core properties relevant to drug design:
| Property | Value / Description | Relevance |
| Molecular Formula | Core scaffold tracking | |
| Molecular Weight | 200.28 g/mol | Fragment-based drug discovery (FBDD) |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilicity; indicates good membrane permeability |
| H-Bond Acceptors | 2 (Nitrile N, Amine N) | Interaction with Ser/Thr residues |
| H-Bond Donors | 0 | Aprotic; reduces solvation penalty |
| Electronic Character | Dipolar (Push-Pull) | High dipole moment; strong |
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
The most robust and scalable route to 4-(Azepan-1-yl)benzonitrile is the nucleophilic aromatic substitution of 4-fluorobenzonitrile with azepane . This method is preferred over Buchwald-Hartwig amination due to the high activation of the fluorine atom by the para-cyano group, eliminating the need for expensive Palladium catalysts.
Reaction Mechanism & Workflow
The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the nitrile group lowers the energy of the transition state, facilitating the displacement of the fluoride ion.
Figure 1: Synthetic workflow for the
Step-by-Step Experimental Procedure
Safety Note: 4-Fluorobenzonitrile is an irritant. Azepane is corrosive. Perform all operations in a fume hood.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-fluorobenzonitrile (1.21 g, 10.0 mmol) and potassium carbonate (
, 2.76 g, 20.0 mmol). -
Add anhydrous Dimethyl Sulfoxide (DMSO) (15 mL).
-
Add Azepane (1.19 g, 1.35 mL, 12.0 mmol) via syringe.
-
-
Execution:
-
Fit the flask with a condenser and heat the mixture to 100°C for 4–6 hours.
-
Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting fluoride (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (100 mL) to precipitate the organic components and remove DMSO.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with Brine (
mL) to remove residual DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often a yellow oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Water.
-
Flash Chromatography: If oil, purify on silica gel (Gradient: 0%
20% EtOAc in Hexanes).
-
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution.
- ~7.45 ppm (d, 2H, ortho to CN).
- ~6.65 ppm (d, 2H, ortho to Azepane). Note: The significant upfield shift is due to the strong resonance donation from the azepane nitrogen.
-
Aliphatic Region (Azepane):
-
~3.55 ppm (t, 4H,
-protons adjacent to N). -
~1.80 ppm (m, 4H,
-protons). -
~1.55 ppm (m, 4H,
-protons).
-
~3.55 ppm (t, 4H,
-
-
NMR (100 MHz,
):-
Nitrile Carbon:
~120 ppm. -
Aromatic Carbons: Four distinct signals. The C-N (ipso) carbon will be significantly deshielded (
~150 ppm). -
Aliphatic Carbons: Three distinct signals for the symmetrical azepane ring.
-
Infrared Spectroscopy (IR)
-
Nitrile Stretch (
): A sharp, diagnostic peak at 2210–2220 . -
Aromatic C=C: 1600, 1510
.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The azepane ring is frequently used as a bioisostere for piperidine or morpholine rings to modulate physicochemical properties without altering the core pharmacophore.
-
Lipophilicity Tuning: Azepane is more lipophilic than piperidine (
). This is useful for increasing blood-brain barrier (BBB) penetration in CNS drug discovery. -
Metabolic Stability: The 7-membered ring is generally susceptible to oxidative metabolism (hydroxylation) at the
-positions. Blocking these sites (e.g., gem-dimethyl substitution) is a common optimization strategy.
Functionalization
The nitrile group is a versatile synthetic handle, allowing this molecule to serve as a high-value intermediate:
-
Hydrolysis
Carboxylic Acid (Precursor for amides). -
Reduction
Benzylamine (Linker insertion). -
Cycloaddition
Tetrazole (Bioisostere for carboxylic acid, often used in sartans/angiotensin II antagonists).
References
-
Chemical Structure & Identifiers : 4-(Azepan-1-yl)benzonitrile. CAS Common Chemistry.[1] Identifier: 162377-67-5.[2][3]
-
Synthetic Methodology : Nucleophilic Aromatic Substitution of Fluoroarenes. Organic Chemistry Portal. Link
-
Conformational Analysis : Conformational Analysis of Seven-Membered Heterocycles. BenchChem Technical Guides. Link[4]
-
Pharmacological Context : Azepane Scaffolds in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. Link
